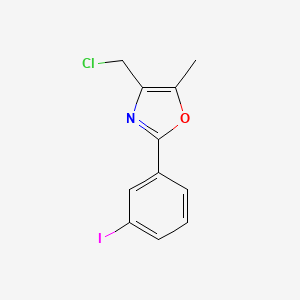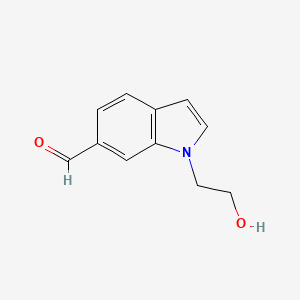
4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, an iodophenyl group, and a methyloxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of 2-iodo-3-methylbenzaldehyde with chloroacetic acid in the presence of a base, followed by further functionalization to introduce the chloromethyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the iodine or chloromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation products: Higher oxidation state derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different nucleophiles replacing the iodine or chloromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may serve as precursors for drugs targeting specific diseases or conditions.
Industry: In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
4-(Chloromethyl)benzoic acid
4-(Chloromethyl)benzoyl chloride
1-Chloro-4-(chloromethyl)benzene
Uniqueness: 4-(Chloromethyl)-2-(3-iodophenyl)-5-methyloxazole stands out due to its combination of functional groups and structural complexity
Propiedades
Fórmula molecular |
C11H9ClINO |
|---|---|
Peso molecular |
333.55 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(3-iodophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9ClINO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 |
Clave InChI |
ZVAUZVDXONMWLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC(=CC=C2)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)



![2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)


![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)






